5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid
Description
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid is a fluorinated benzoic acid derivative featuring a sulfanyl (thioether) group at position 2 of the benzene ring, which is further substituted with a 4-isopropylphenyl group.
Properties
IUPAC Name |
5-fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2S/c1-10(2)11-3-6-13(7-4-11)20-15-8-5-12(17)9-14(15)16(18)19/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQIROAPSJMUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom onto the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thioether Formation: Formation of the sulfanyl group by reacting the fluorinated aromatic compound with a thiol reagent under basic conditions.
Alkylation: Introduction of the propan-2-yl group through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.
Carboxylation: Introduction of the carboxyl group through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfanyl group contribute to its reactivity and binding affinity with biological macromolecules. The compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
4-Chloro-2-fluoro-5-sulfamylbenzoic Acid
- Structure : A benzoic acid derivative with chlorine (position 4), fluorine (position 2), and a sulfamoyl group (position 5).
- Key Properties: Molecular Weight: ~253.52 g/mol (C₇H₅ClFNO₄S) Functional Groups: Sulfamoyl (-SO₂NH₂) introduces polarity and hydrogen-bonding capacity.
- Comparison: The sulfamoyl group in this compound is more polar and electron-withdrawing compared to the sulfanyl group in the target compound, likely reducing lipophilicity (logP) and altering solubility. Potential applications in enzyme inhibition due to sulfonamide pharmacophores .
5-Fluoro-2-(4-fluorobenzoyl)benzenecarboxylic Acid
- Structure : Features a 4-fluorobenzoyl group at position 2 and fluorine at position 4.
- Key Properties :
- Comparison :
- The fluorobenzoyl group is electron-withdrawing, enhancing acidity compared to the target compound’s sulfanyl-isopropylphenyl group.
- Higher molecular weight and rigidity may affect binding to hydrophobic pockets in biological targets.
5-(4-Fluorophenyl)-2-fluorobenzoic Acid
- Structure : Contains fluorine at position 2 and a 4-fluorophenyl group directly attached to the benzene ring.
- Key Properties :
- Simpler structure may offer advantages in synthetic accessibility but lacks the steric bulk of the isopropylphenyl group.
Phenoxyacetic Acid Derivatives with Thiocarbamoyl Groups
- Example: 5-Fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid (IC₅₀ = 30 nM against human aldose reductase) .
- Comparison :
- The thiocarbamoyl group (-NH-CS-) in this compound differs from the sulfanyl group in the target but highlights the importance of sulfur atoms in enhancing enzyme inhibition.
- The target’s isopropylphenyl group may improve membrane permeability due to increased lipophilicity.
Biological Activity
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16FOS
- Molecular Weight : 273.36 g/mol
- IUPAC Name : this compound
This compound belongs to a class of benzoic acid derivatives that exhibit diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate significant antimicrobial activities. For instance, studies have shown that sulfanylbenzoic acids possess the ability to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For example, a study on related benzoic acid derivatives demonstrated their capability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may also exhibit similar properties by targeting specific cellular mechanisms involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound might increase ROS levels, leading to oxidative stress and subsequent cell death.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effectiveness of various benzoic acid derivatives, including this compound. The results indicated:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
These findings suggest that the compound possesses notable antibacterial properties.
Study on Anticancer Activity
Another study focused on the anticancer effects of similar compounds demonstrated that treatment with sulfanylbenzoic acids resulted in a significant decrease in cell viability in various cancer cell lines, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
These results indicate that this compound may be a promising candidate for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
